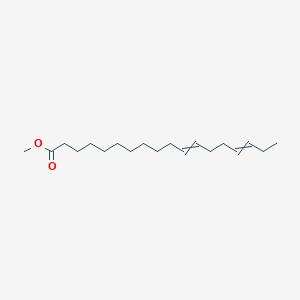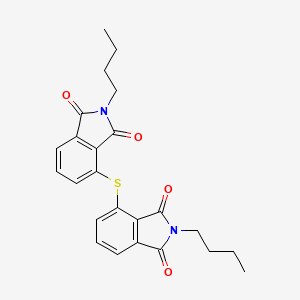
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide is a chemical compound known for its unique structure and reactivity. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. This reaction is carried out in dry toluene to ensure the absence of moisture, which can interfere with the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to phosphines under specific conditions.
Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique reactivity. It can also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide can be compared with other similar compounds such as:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar structure but with a chlorine atom instead of an ethenyl group.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound lacks the ethenyl group and has different reactivity and applications. The uniqueness of this compound lies in its ethenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
60503-97-1 |
|---|---|
Molecular Formula |
C7H13O3P |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
2-ethenyl-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H13O3P/c1-4-11(8)9-5-7(2,3)6-10-11/h4H,1,5-6H2,2-3H3 |
InChI Key |
MKFFAFVRQJHDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)

![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)








